molecular formula C10H7BrN2O2S B1597079 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid CAS No. 728864-99-1

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

Cat. No. B1597079
M. Wt: 299.15 g/mol
InChI Key: YXULPKIJBKIWEV-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound with the following properties:



  • Empirical Formula : C<sub>11</sub>H<sub>8</sub>BrNO<sub>2</sub>S

  • Molecular Weight : 318.19 g/mol

  • CAS Number : 728864-99-1



Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid consists of a thiazole ring fused with a phenylamino group. The bromine atom is attached to the phenyl ring. The carboxylic acid group is also present, contributing to its acidic properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. However, specific reactions would depend on the reaction conditions and reagents used.



Physical And Chemical Properties Analysis


  • Appearance : Solid

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol)

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Stability : Stable under standard laboratory conditions


Scientific Research Applications

Palladium-catalyzed Arylation

Thiazole derivatives, including those related to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid, are efficiently arylated using palladium catalysis. This method allows for the direct arylation of thiazoles at specific positions, showcasing the compound's potential in the synthesis of complex organic molecules (Yokooji et al., 2003).

Fluorescent Chemosensors

Benzothiazole-based compounds, structurally similar to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid, have been developed as ratiometric fluorescent chemosensors. These are utilized for the highly sensitive detection of physiological pH, indicating the compound's relevance in biosensing applications (Li et al., 2018).

Photophysical Properties

The study of phenylamino- and pyridylamino-derivatives of benzothiadiazoles, including bromo-substituted variants, reveals insights into how substituents and noncovalent interactions influence absorption and emission properties. This research highlights the potential of such compounds in the development of new materials with specific optical characteristics (Sukhikh et al., 2019).

Anticancer and Antimicrobial Agents

Derivatives of benzothiazole and thiazole have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest the potential therapeutic applications of compounds structurally related to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid (Bolakatti et al., 2020).

Synthesis Methods

Research has also focused on the synthesis methods for thiazole-4-carboxylic acid derivatives, offering a pathway to access a variety of structurally related compounds. These methods contribute to the broader applicability of such compounds in chemical synthesis (Le & Goodnow, 2004).

Safety And Hazards


  • Hazard Classification : Harmful if swallowed

  • Precautions : Avoid inhalation, skin contact, and eye contact. Wash hands thoroughly after handling. In case of ingestion, seek medical attention.


Future Directions

Research on this compound could explore its potential applications in drug development, especially considering its heterocyclic nature and presence of the bromophenylamino group.


Please note that the information provided is based on available data, and further experimental studies would be necessary to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULPKIJBKIWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373733
Record name 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

CAS RN

728864-99-1
Record name 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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